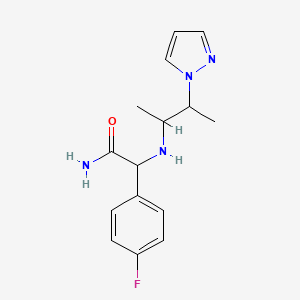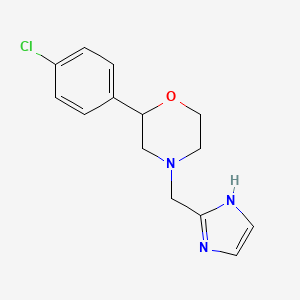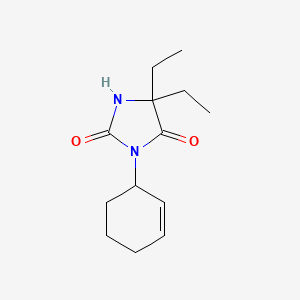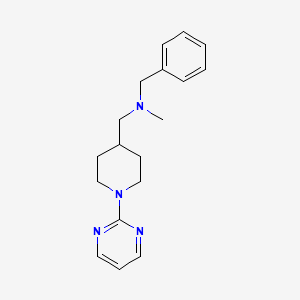
1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinoline-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinoline-3-carboxamide is a chemical compound that belongs to the class of quinoline derivatives. It has gained attention in scientific research due to its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinoline-3-carboxamide involves its ability to inhibit various enzymes and signaling pathways involved in disease progression. For example, it has been reported to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and transcription, leading to cell death in cancer cells. It has also been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain, leading to improved cognitive function in Alzheimer's disease.
Biochemical and Physiological Effects:
1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinoline-3-carboxamide has been shown to have various biochemical and physiological effects. It has been reported to reduce the levels of reactive oxygen species and inflammatory cytokines, leading to reduced oxidative stress and inflammation. It has also been shown to increase the levels of antioxidants such as glutathione, leading to improved cellular function.
Advantages and Limitations for Lab Experiments
1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinoline-3-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and has shown promising results in various disease models. However, its bioavailability and toxicity need to be further studied to determine its suitability for clinical use.
Future Directions
There are several future directions for research on 1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinoline-3-carboxamide. One direction is to study its potential as a therapeutic agent for other diseases such as diabetes and cardiovascular disease. Another direction is to optimize its synthesis method to improve its bioavailability and reduce its toxicity. Additionally, further studies are needed to determine its mechanism of action and identify potential drug targets.
Synthesis Methods
The synthesis of 1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinoline-3-carboxamide involves the reaction of 2-aminobenzophenone with thiophene-2-sulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with acetic anhydride and ammonium acetate to obtain the final product.
Scientific Research Applications
1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinoline-3-carboxamide has shown potential as a therapeutic agent for various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has been reported to exhibit anti-cancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. In Alzheimer's disease and Parkinson's disease, it has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
properties
IUPAC Name |
1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3S2/c15-14(17)11-8-10-4-1-2-5-12(10)16(9-11)21(18,19)13-6-3-7-20-13/h1-7,11H,8-9H2,(H2,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLPAVCUQTFBMQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=CS3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinoline-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Ethyl-3-[1-[(5-methylpyrazin-2-yl)methyl]piperidin-4-yl]imidazolidin-2-one](/img/structure/B7573718.png)
![4-[[3-(3,5-Dimethylpyrazol-1-yl)azetidin-1-yl]methyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B7573722.png)
![6-[[4-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)piperidin-1-yl]methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7573735.png)
![2-ethoxy-N-ethyl-N-[4-(trifluoromethylsulfonyl)phenyl]acetamide](/img/structure/B7573749.png)

![2-[(2-Amino-2-oxoethyl)-(2,3,5,6-tetramethylphenyl)sulfonylamino]acetamide](/img/structure/B7573756.png)

![N-carbamoyl-3-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]propanamide](/img/structure/B7573763.png)

![1-[2-(3-Bromo-4-fluorophenyl)ethyl]-2,3-dimethylguanidine;hydroiodide](/img/structure/B7573780.png)
![1-[1-(Pyridin-3-ylmethyl)piperidin-2-yl]ethanol](/img/structure/B7573782.png)
![2-[(2-Bromo-5-fluorophenyl)methyl]-1-cyclopropylguanidine;hydroiodide](/img/structure/B7573789.png)